

# Spectroscopic Profile of 3-Phenoxythiophene-2-carbaldehyde: A Technical Overview

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## Compound of Interest

Compound Name: 3-Phenoxythiophene-2-carbaldehyde

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This technical guide provides a summary of available spectroscopic data for the compound **3-Phenoxythiophene-2-carbaldehyde**. Due to the limited availability of a complete, published dataset for this specific molecule, this document also includes comparative data from closely related thiophene derivatives to offer valuable insights for researchers.

## Molecular Structure and Properties

### 3-Phenoxythiophene-2-carbaldehyde

- Molecular Formula: C<sub>11</sub>H<sub>8</sub>O<sub>2</sub>S[\[1\]](#)
- Molecular Weight: 204.25 g/mol
- General Description: A substituted thiophene derivative featuring a phenoxy group at the 3-position and a carbaldehyde (formyl) group at the 2-position of the thiophene ring.

## Spectroscopic Data

A comprehensive experimental dataset for **3-Phenoxythiophene-2-carbaldehyde** is not readily available in published literature. The following tables present expected ranges and comparative data based on the analysis of similar compounds, such as thiophene-2-carbaldehyde and its substituted derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **3-Phenoxythiophene-2-carbaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment	Notes
~9.8 - 10.0	Singlet	Aldehyde proton (-CHO)	Expected to be the most downfield signal.
~7.0 - 7.8	Multiplet	Aromatic protons (Thiophene and Phenyl rings)	The specific coupling patterns would depend on the exact chemical environment.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **3-Phenoxythiophene-2-carbaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~180 - 185	Carbonyl carbon (-CHO)	Characteristic downfield shift for an aldehyde carbon.
~115 - 160	Aromatic carbons (Thiophene and Phenyl rings)	A complex region with multiple signals.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Phenoxythiophene-2-carbaldehyde**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
~3100	C-H Stretch	Aromatic C-H
~2850, ~2750	C-H Stretch	Aldehyde C-H
~1670 - 1700	C=O Stretch	Aldehyde C=O
~1580, ~1480	C=C Stretch	Aromatic C=C
~1240	C-O Stretch	Aryl Ether C-O

Note: The C=O stretching frequency is a strong and characteristic band for the aldehyde group.

[4]

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **3-Phenoxythiophene-2-carbaldehyde**

m/z Value	Interpretation
~204	Molecular Ion ( $M^+$ )
Other Fragments	Fragmentation pattern would involve loss of CO, and cleavage of the phenoxy and thiophene rings.

## Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **3-Phenoxythiophene-2-carbaldehyde** are not available, the following are general methodologies typically employed for such characterizations.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform ( $CDCl_3$ ) or deuterated dimethyl sulfoxide ( $DMSO-d_6$ ).
- Procedure: A small sample of the compound is dissolved in the deuterated solvent, and the  $^1H$  and  $^{13}C$  NMR spectra are acquired. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

### Infrared (IR) Spectroscopy:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

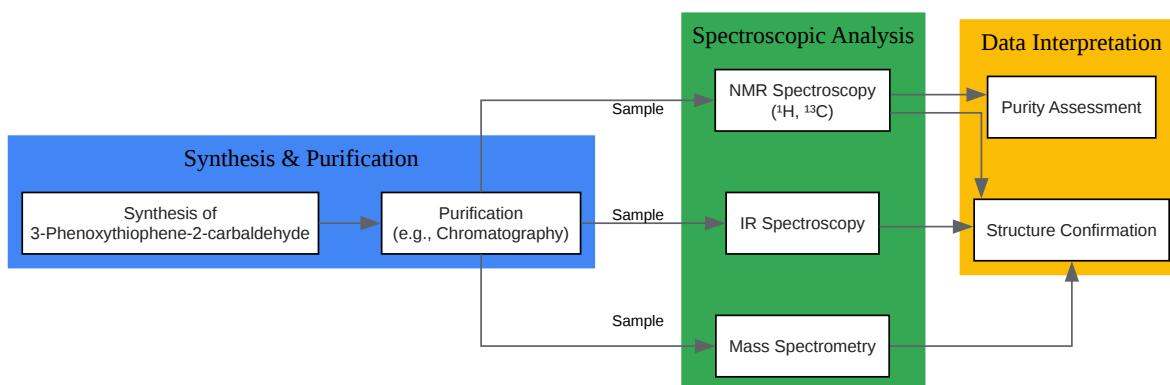
- Procedure: The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . The positions of the absorption bands are reported in wavenumbers ( $\text{cm}^{-1}$ ).

#### Mass Spectrometry (MS):

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured, providing information about the molecular weight and fragmentation pattern of the compound.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **3-Phenoxythiophene-2-carbaldehyde**.



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*A general workflow for the synthesis and spectroscopic characterization of an organic compound.*

This guide serves as a foundational resource for researchers working with **3-Phenoxythiophene-2-carbaldehyde**. As more experimental data becomes publicly available, this document will be updated to provide a more comprehensive spectroscopic profile.

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenoxythiophene-2-carbaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140713#spectroscopic-data-of-3-phenoxythiophene-2-carbaldehyde-nmr-ir-ms>]

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